2-Ethyl-3-hexen-1-ol
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Overview
Description
2-Ethyl-3-hexen-1-ol is an organic compound with the molecular formula C8H16O It is a type of unsaturated alcohol, characterized by the presence of a double bond between the third and fourth carbon atoms in the hexane chain, and a hydroxyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-3-hexen-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-ethyl-1-hexanol with a suitable dehydrating agent to form the corresponding alkene, followed by hydroboration-oxidation to introduce the hydroxyl group at the desired position . Another method involves the use of Grignard reagents, where 2-ethyl-1-hexanal is reacted with a Grignard reagent to form the alcohol .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2-ethyl-3-hexenal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-hexen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-ethyl-3-hexenal or further to 2-ethyl-3-hexanoic acid.
Reduction: Reduction of this compound can yield 2-ethyl-3-hexanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2-Ethyl-3-hexenal, 2-ethyl-3-hexanoic acid.
Reduction: 2-Ethyl-3-hexanol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
2-Ethyl-3-hexen-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-3-hexen-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a signaling molecule, modulating the activity of enzymes and receptors involved in various metabolic processes . The hydroxyl group and the double bond in its structure play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Ethyl-3-hexen-1-ol can be compared with other similar compounds, such as:
3-Hexen-1-ol: This compound has a similar structure but lacks the ethyl group at the second carbon atom.
2-Ethyl-1-hexanol: This compound is a saturated alcohol and does not have the double bond present in this compound.
2-Ethyl-3-hexenal: This compound is an aldehyde and is formed by the oxidation of this compound.
The unique combination of the hydroxyl group and the double bond in this compound gives it distinct chemical properties and reactivity compared to these similar compounds.
Properties
CAS No. |
53907-73-6 |
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Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2-ethylhex-3-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
WNQFVERFIHFVJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(CC)CO |
Origin of Product |
United States |
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